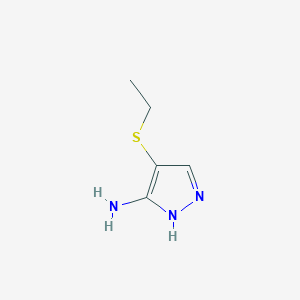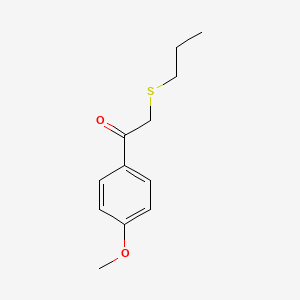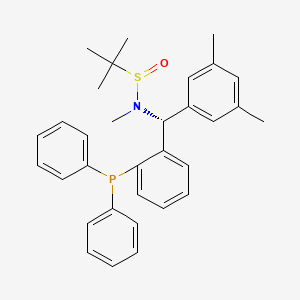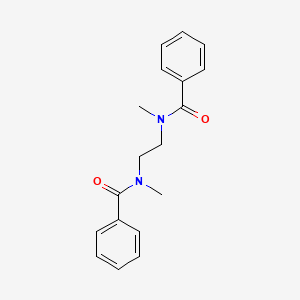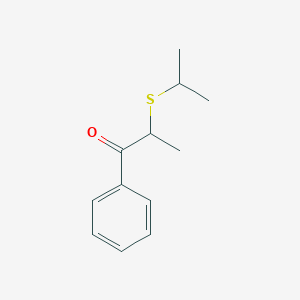
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClN3. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by the presence of a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety.
Preparation Methods
The synthesis of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the condensation of pyrimidine derivatives with phenyl ethanamine under specific reaction conditions. The process typically involves:
Reagents: Pyrimidine derivatives, phenyl ethanamine, hydrochloric acid.
Conditions: The reaction is carried out in an inert atmosphere at room temperature.
Industrial Production: Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound.
Chemical Reactions Analysis
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-(Pyrimidin-5-yl)phenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 2-phenyl-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride
- 1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride These compounds share structural similarities but may differ in their chemical properties and applications. The unique combination of the pyrimidine and phenyl groups in this compound contributes to its distinct characteristics and potential uses .
Properties
Molecular Formula |
C12H14ClN3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(4-pyrimidin-5-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;/h2-9H,13H2,1H3;1H |
InChI Key |
IDESHALRFFVEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



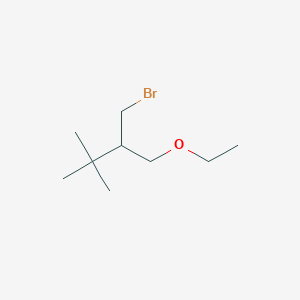
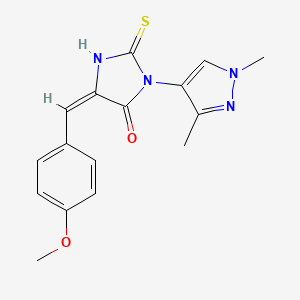
amine hydrochloride](/img/structure/B13648353.png)
![tert-Butyl 3-bromo-8,8-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13648355.png)
